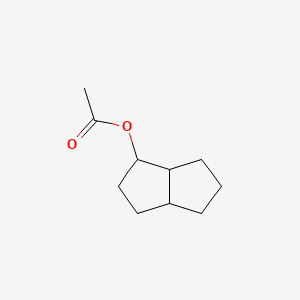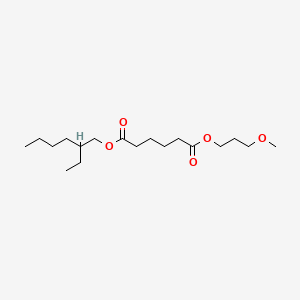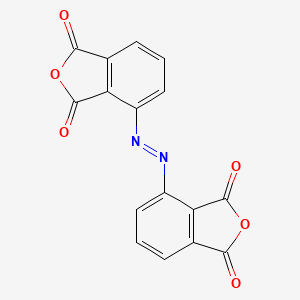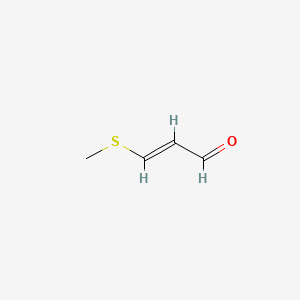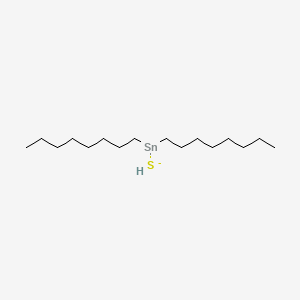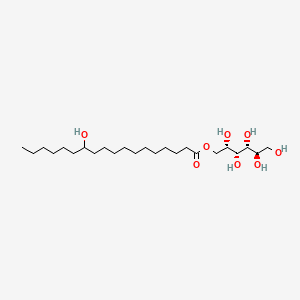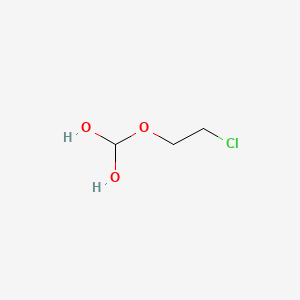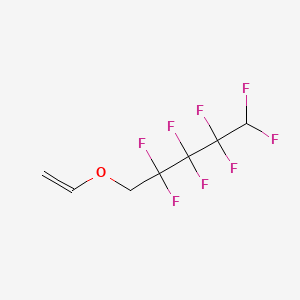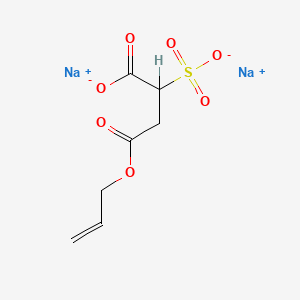
12-Aminoundec-8-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Aminoundec-8-enoic acid is an organic compound with the molecular formula C12H23NO2 It is a derivative of undecenoic acid, featuring an amino group at the 12th carbon and a double bond between the 8th and 9th carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-aminoundec-8-enoic acid typically involves the following steps:
Starting Material: The process begins with undecenoic acid, which is commercially available.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH to ensure the selective introduction of the amino group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 12-Aminoundec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or osmium tetroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products:
Epoxides: Formed from the oxidation of the double bond.
Primary Amines: Resulting from the reduction of the amino group.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
12-Aminoundec-8-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 12-aminoundec-8-enoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino group can interact with enzymes and receptors, influencing their activity.
Pathways: The compound can participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Undecenoic Acid: Lacks the amino group but shares the same carbon chain length and double bond position.
12-Aminododecanoic Acid: Similar structure but lacks the double bond.
8-Aminooctanoic Acid: Shorter carbon chain with the amino group at a different position.
Properties
CAS No. |
70994-20-6 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(E)-12-aminododec-8-enoic acid |
InChI |
InChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3,5H,1-2,4,6-11,13H2,(H,14,15)/b5-3+ |
InChI Key |
FMVVIUIXLUEFHM-HWKANZROSA-N |
Isomeric SMILES |
C(CCCC(=O)O)CC/C=C/CCCN |
Canonical SMILES |
C(CCCC(=O)O)CCC=CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


